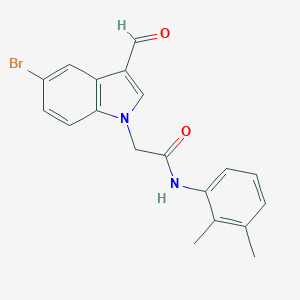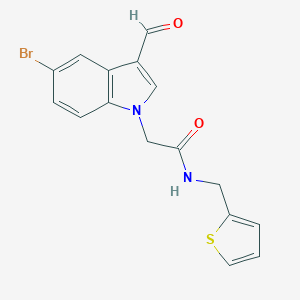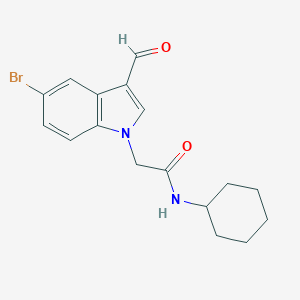![molecular formula C25H21BrCl2N4O6 B297519 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297519.png)
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods. It has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism that is essential for the removal of damaged cells. This compound has also been shown to inhibit cell proliferation and migration, which are critical processes involved in cancer progression. Additionally, it has been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is its potent biological activity. This compound has shown promising results in various assays, including cell viability, apoptosis, and migration assays. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One potential direction is to investigate its potential use in combination therapy with other anticancer agents. This compound has been shown to have synergistic effects with various chemotherapeutic agents, which may enhance its efficacy in cancer treatment. Another potential direction is to investigate its potential use in immunotherapy. This compound has been shown to modulate the immune system, which may have implications for the treatment of various autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo, which may inform its potential use as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound that has shown potent biological activity in scientific research. Its synthesis method has been optimized for better yield and purity, and it has shown potential applications in medicinal chemistry. This compound has demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory activity, and it has been shown to modulate the immune system. However, further studies are needed to investigate its potential use in combination therapy, immunotherapy, and its toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the reaction of 2-hydrazinyl-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dichloroanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is obtained by purification using column chromatography. This synthesis method has been reported in various scientific publications, and it has been optimized for better yield and purity.
Applications De Recherche Scientifique
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, bacterial and viral infections, and inflammation. This compound has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C25H21BrCl2N4O6 |
|---|---|
Poids moléculaire |
624.3 g/mol |
Nom IUPAC |
N//'-[(E)-[3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21BrCl2N4O6/c1-36-20-6-4-3-5-19(20)31-24(34)25(35)32-29-12-14-9-16(26)23(21(10-14)37-2)38-13-22(33)30-15-7-8-17(27)18(28)11-15/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
Clé InChI |
AVVLCZJCEZOZOR-XKJRVUDJSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)





![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
